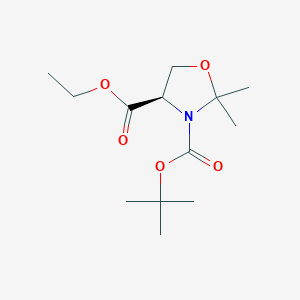
Ethyl (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a dimethyl-substituted oxazolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with an aldehyde or ketone. This cyclization reaction is often catalyzed by an acid or base.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the oxazolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Oxazolidinones
Reduction: Alcohol derivatives
Substitution: Deprotected amines
Scientific Research Applications
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antibiotics and antiviral agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability to the molecule, allowing it to participate in selective reactions. The oxazolidine ring can interact with biological targets, such as enzymes, through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
Comparison with Similar Compounds
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-methanol: Similar structure but with a hydroxyl group instead of an ester.
The uniqueness of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate lies in its ester functionality, which provides distinct reactivity and solubility properties compared to its analogs.
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-ethyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3/t9-/m1/s1 |
InChI Key |
KOCROYYUTBXILU-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
Canonical SMILES |
CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















